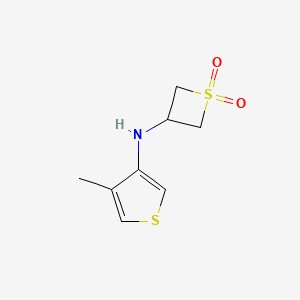![molecular formula C37H42O12 B12936369 [(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] benzoate](/img/structure/B12936369.png)
[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] benzoate is a complex organic molecule with a unique structure It features multiple stereocenters and functional groups, making it an interesting subject for chemical research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The process typically starts with the preparation of the core hexacyclic structure, followed by the introduction of various functional groups. Key steps include:
Formation of the hexacyclic core: This is achieved through a series of cyclization reactions.
Introduction of the furan ring: This step involves the use of furan-3-yl derivatives under specific conditions.
Acetylation and hydroxylation: These steps introduce the acetoxy and hydroxy groups, respectively, using reagents like acetic anhydride and hydroxylating agents.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the acetoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a model compound to study complex organic reactions and stereochemistry.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: The compound’s potential bioactivity suggests it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It may be used in the development of new materials or as a precursor for other complex molecules.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is likely related to its interaction with specific molecular targets. The furan ring and hydroxyl groups may play a role in binding to enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- [(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,16R,19S,21R)-6-(3-Furyl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosane-4,21-diyl diacetate]
- [(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15S,16R,19S,21R)-4-Acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate
Uniqueness
The uniqueness of [(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] benzoate lies in its specific arrangement of functional groups and stereocenters, which may confer unique bioactivity and chemical reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C37H42O12 |
|---|---|
Peso molecular |
678.7 g/mol |
Nombre IUPAC |
[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] benzoate |
InChI |
InChI=1S/C37H42O12/c1-18(38)46-26-15-25(41)36-17-45-32(48-31(43)20-9-7-6-8-10-20)33(26,3)23(36)14-24(40)35(5)29(36)28(42)30(47-19(2)39)34(4)22(21-11-12-44-16-21)13-27-37(34,35)49-27/h6-12,16,22-27,29-30,32,40-41H,13-15,17H2,1-5H3/t22-,23-,24+,25-,26+,27+,29-,30-,32-,33+,34+,35+,36+,37+/m0/s1 |
Clave InChI |
AHPNZLMKAYAESW-MXJSPNFFSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C[C@@H]([C@@]23CO[C@H]([C@@]1([C@@H]2C[C@H]([C@@]4([C@@H]3C(=O)[C@@H]([C@@]5([C@]46[C@H](O6)C[C@H]5C7=COC=C7)C)OC(=O)C)C)O)C)OC(=O)C8=CC=CC=C8)O |
SMILES canónico |
CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)OC(=O)C)C)O)C)OC(=O)C8=CC=CC=C8)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12936308.png)
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride](/img/structure/B12936310.png)

![7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)
![N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide](/img/structure/B12936322.png)



![N-{2-[(Butylcarbamoyl)amino]pyrimidin-4-yl}acetamide](/img/structure/B12936357.png)



